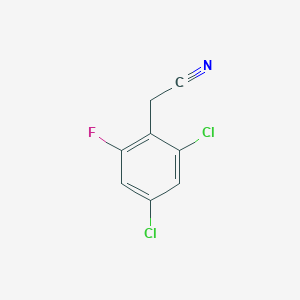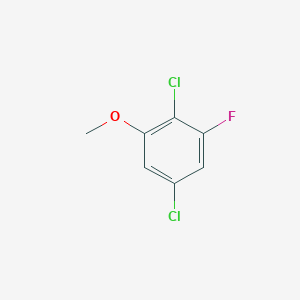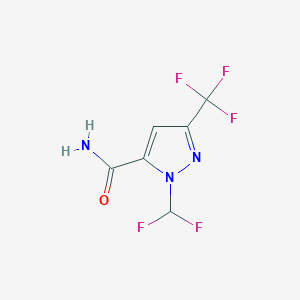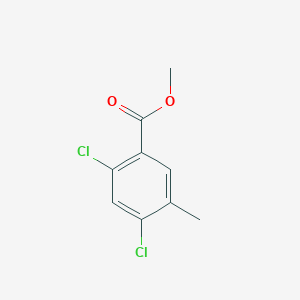![molecular formula C7H8F3N3 B1461172 7-(トリフルオロメチル)-4,5,6,7-テトラヒドロピラゾロ[1,5-a]ピリミジン CAS No. 725699-19-4](/img/structure/B1461172.png)
7-(トリフルオロメチル)-4,5,6,7-テトラヒドロピラゾロ[1,5-a]ピリミジン
説明
7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C7H8F3N3 and its molecular weight is 191.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
生物活性分子の合成
この化合物は、生物活性分子の合成における汎用性の高い中間体として役立ちます。そのトリフルオロメチル基とピラゾロピリミジンコアは、潜在的な生物活性を有する分子の構築に特に有用です。 例えば、この化合物の誘導体は、有望な抗菌活性を持つことが合成されています .
医薬品開発
ピラゾロピリミジン骨格は、いくつかの医薬品に不可欠です。その修飾により、抗ウイルス性、抗菌性、および抗炎症性を有する新しい治療薬を開発することができます。 トリフルオロメチル基は、分子の親油性を高め、薬物動態を改善する可能性があります .
農薬
研究者らは、この化合物を新規農薬の設計に利用することを検討しています。 その構造フレームワークにより、殺虫剤および殺菌活性を有する化合物を生成することができ、より安全で効果的な殺虫剤につながる可能性があります .
材料科学
材料科学では、この化合物のユニークな構造を利用して、熱安定性の向上や特定の電子特性などの望ましい特性を有する新しい材料を作成することができます。 安定な複素環を形成する能力は、高度な材料合成の候補となっています .
光物理研究
この化合物の光物理特性は、光化学の分野で関心を集めています。 エネルギー移動過程の研究や、新しいフォトルミネッセンス材料の開発に利用でき、光学デバイスの進歩に貢献する可能性があります .
有機合成方法論
有機合成の構成要素として、この化合物は、新しい合成方法論の開発に使用されています。 その反応性により、化学者はより効率的に複雑な分子を構築することができ、合成有機化学の進歩に不可欠です .
作用機序
Target of Action
The primary target of 7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is the cyclin-dependent kinase 2 (CDK2) enzyme . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation . Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine interacts with its target, CDK2, by inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis .
Biochemical Pathways
The compound affects the de novo pyrimidine synthesis pathway . This pathway is responsible for the production of pyrimidine nucleotides, which are essential for DNA replication and RNA synthesis . By affecting this pathway, the compound can disrupt the normal functioning of cells, particularly those that are rapidly dividing, such as cancer cells .
Pharmacokinetics
The trifluoromethyl group at the 2-position of the [1,2,4]triazolo[1,5-a]pyrimidine ring could potentially enhance the compound’s lipophilicity, aiding in its absorption and distribution .
Result of Action
The molecular and cellular effects of 7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine’s action primarily involve the disruption of cell cycle progression, potentially leading to cell death . By inhibiting CDK2, the compound can induce cell cycle arrest, disrupting the normal proliferation of cells . This can be particularly effective against cancer cells, which often exhibit rapid and uncontrolled cell division .
Action Environment
The action, efficacy, and stability of 7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as proteins or other drugs, can also influence the compound’s pharmacokinetics and pharmacodynamics .
生化学分析
Biochemical Properties
7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions This compound has been shown to interact with various enzymes, including ubiquitin-specific protease 7 (USP7)The binding of 7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine to the hydrophobic pocket of USP7 indicates a strong and specific interaction, which could be leveraged for therapeutic purposes .
Cellular Effects
The effects of 7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in tumor cell lines such as PC-3, MGC-803, MCF-7, and HGC-27, 7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine exhibits antiproliferative activity, thereby inhibiting cell growth and proliferation
Molecular Mechanism
At the molecular level, 7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine exerts its effects through specific binding interactions with biomolecules. The compound’s ability to bind to the hydrophobic pocket of USP7 highlights its role in enzyme inhibition. This binding interaction leads to the inhibition of USP7 activity, which in turn affects the stability and degradation of target proteins. Additionally, 7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine may influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine have been studied over time to understand its stability, degradation, and long-term impact on cellular function The compound has demonstrated stability under various conditions, making it suitable for long-term studiesLong-term exposure to 7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine has shown sustained antiproliferative effects in tumor cell lines, indicating its potential for chronic therapeutic applications .
Dosage Effects in Animal Models
The effects of 7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine vary with different dosages in animal models. Studies have shown that at lower dosages, the compound exhibits minimal toxicity and significant therapeutic effects. At higher dosages, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s metabolism primarily involves oxidation and conjugation reactions, which facilitate its excretion from the body. Enzymes such as cytochrome P450 play a crucial role in the metabolic processing of this compound, affecting its bioavailability and therapeutic efficacy .
Transport and Distribution
The transport and distribution of 7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues. For instance, the compound’s affinity for certain transporters may enhance its uptake in tumor cells, thereby increasing its therapeutic potential .
Subcellular Localization
The subcellular localization of 7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is critical for its activity and function. The compound is known to localize in specific cellular compartments, such as the nucleus and cytoplasm, where it interacts with target biomolecules. Post-translational modifications and targeting signals play a role in directing the compound to these compartments, thereby influencing its biochemical and therapeutic effects .
特性
IUPAC Name |
7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3/c8-7(9,10)5-1-3-11-6-2-4-12-13(5)6/h2,4-5,11H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPHHUWPOZZPOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=NN2C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride](/img/structure/B1461089.png)




![2,2,2-Trifluoro-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-ol](/img/structure/B1461097.png)


![[2-(Methylamino)ethyl][2-(piperidin-1-yl)ethyl]amine trihydrochloride](/img/structure/B1461103.png)





